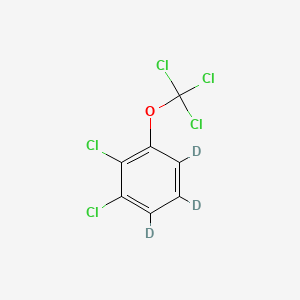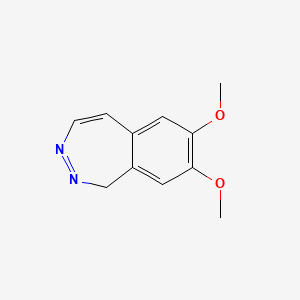![molecular formula C11H22N2O3 B13832237 (R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
(R)-2-[(Boc-(methyl)amino)methyl]-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-[(Boc-(methyl)amino)methyl]-morpholine is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Boc-(methyl)amino)methyl]-morpholine typically involves the protection of the amino group with a Boc group. One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an amine . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-2-[(Boc-(methyl)amino)methyl]-morpholine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-2-[(Boc-(methyl)amino)methyl]-morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection typically yields the free amine, while oxidation may produce corresponding oxides or ketones.
Aplicaciones Científicas De Investigación
®-2-[(Boc-(methyl)amino)methyl]-morpholine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of ®-2-[(Boc-(methyl)amino)methyl]-morpholine involves the interaction of its functional groups with specific molecular targets. The Boc group provides steric hindrance and enhances the solubility of the compound, facilitating its use in various chemical reactions. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
®-2-[(Boc-(methyl)amino)methyl]-morpholine can be compared with other similar compounds, such as:
®-Methyl 3-aminobutanoate: Another Boc-protected amino ester used in organic synthesis.
tert-Butyl carbamate derivatives: These compounds share the Boc protecting group and are used in similar applications.
The uniqueness of ®-2-[(Boc-(methyl)amino)methyl]-morpholine lies in its specific structure, which combines the properties of the Boc group and the morpholine ring, making it a versatile and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[[(2R)-morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
NWUVCNHMCLDAOF-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)C[C@H]1CNCCO1 |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)







![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)


